molecular formula C16H12N4OS B2829188 Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1235334-34-5

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2829188
CAS No.: 1235334-34-5
M. Wt: 308.36
InChI Key: MHHRFLNXWVCRFV-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures, including indole, pyrazine, and thiazole These heterocycles are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyrazine and thiazole rings. Key steps include:

  • Formation of Indole Derivative:

    • Starting from aniline, the indole ring is synthesized via Fischer indole synthesis.
    • Reaction conditions: Acidic medium, high temperature.
  • Synthesis of Pyrazine Ring:

    • Pyrazine is formed through the condensation of appropriate diamines with diketones.
    • Reaction conditions: Reflux in ethanol or other suitable solvents.
  • Construction of Thiazole Ring:

    • Thiazole is synthesized by the cyclization of α-haloketones with thiourea.
    • Reaction conditions: Mild heating in an aqueous or alcoholic medium.
  • Coupling Reactions:

    • The final step involves coupling the indole, pyrazine, and thiazole moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

    Indole Derivatives: Known for their broad-spectrum biological activities.

    Pyrazine Derivatives: Often used in pharmaceuticals for their antimicrobial and anticancer properties.

    Thiazole Derivatives: Commonly found in drugs with anti-inflammatory and antimicrobial activities.

Uniqueness: Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to the combination of three bioactive heterocycles in one molecule, potentially offering synergistic effects and enhanced biological activity compared to individual components.

This compound’s multifaceted nature makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHRFLNXWVCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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